A Technical Guide to 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid: A Versatile Building Block in Modern Chemistry
A Technical Guide to 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid is a heterocyclic organic compound that has emerged as a valuable building block in synthetic organic chemistry. Its unique structure, featuring a pyrrole ring protected with a tert-Butoxycarbonyl (Boc) group and functionalized with a boronic acid moiety at the 3-position, makes it a highly versatile reagent. This guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its role in the development of novel pharmaceutical agents. The pyrrole nucleus is a common motif in biologically active compounds, and the boronic acid handle facilitates carbon-carbon bond formation through powerful cross-coupling reactions, making this compound a key intermediate for accessing complex molecular architectures.
Chemical Structure and Properties
1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid is characterized by a five-membered aromatic pyrrole ring. The nitrogen atom is protected by an electron-withdrawing Boc group, which modulates the reactivity of the ring and prevents unwanted side reactions. The boronic acid group (-B(OH)₂) is located at the C-3 position of the pyrrole ring.
Caption: Chemical Structure of 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid.
Physical and Chemical Data
The key physicochemical properties of 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid are summarized in the table below. These properties are essential for handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 832697-40-2 | [1] |
| Molecular Formula | C₉H₁₄BNO₄ | [1] |
| Molecular Weight | 211.02 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point (Predicted) | 361.4 ± 52.0 °C | [1] |
| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.51 ± 0.10 | [1] |
| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [1] |
Synthesis of 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid
The synthesis of pyrrole boronic acids typically involves the protection of the pyrrole nitrogen, followed by a directed metalation and subsequent borylation reaction.[2] The Boc group is an ideal protecting group as it is stable under the basic conditions required for lithiation but can be easily removed under acidic conditions.[2]
Caption: General synthesis workflow for 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid.
Experimental Protocol: Synthesis via Directed Lithiation
The following protocol is a representative method adapted from procedures for the synthesis of similar heteroaryl boronic acids.[3]
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Protection of Pyrrole: To a solution of pyrrole in a suitable solvent like tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). After completion, the solvent is removed under reduced pressure, and the resulting N-Boc-pyrrole is purified, typically by column chromatography.
-
Directed Lithiation and Borylation:
-
Charge a three-necked flask equipped with a thermometer, a nitrogen inlet, and an overhead stirrer with anhydrous THF and N-Boc-pyrrole.
-
Cool the solution to -40°C using a dry ice/acetone bath.[3]
-
Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -40°C. Stir the mixture for an additional 30 minutes to ensure complete lithiation at the 3-position.[3]
-
To this solution, add triisopropyl borate (B(O-iPr)₃) dropwise, ensuring the temperature does not rise significantly.
-
-
Workup and Isolation:
-
After the addition is complete, allow the reaction to warm to -20°C and then quench by adding aqueous hydrochloric acid (HCl).[3]
-
Once the mixture reaches room temperature, transfer it to a separatory funnel. Separate the aqueous layer and adjust its pH to approximately 7.6 with a base (e.g., 5N NaOH).[3]
-
The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(tert-butoxycarbonyl)pyrrole-3-boronic acid.
-
Applications in Drug Development and Organic Synthesis
The primary application of 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid in drug development is its use as a key intermediate in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, specifically for creating biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical compounds.[4][5]
The 3-substituted pyrrole motif is a crucial component of numerous biologically active molecules. The ability to use this boronic acid to couple with a wide range of aryl or heteroaryl halides (or triflates) provides a direct and efficient route to novel and complex molecular scaffolds for drug discovery programs.[4]
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction using a pyrrole boronic acid.[6]
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), 1-(tert-butoxycarbonyl)pyrrole-3-boronic acid (1.2-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq).[6][7]
-
Solvent and Reaction Conditions: Add a suitable solvent system, often a mixture of an organic solvent like dioxane, DME, or n-propanol and water.[6][7] Purge the mixture with an inert gas (e.g., argon or nitrogen).
-
Heating and Monitoring: Heat the reaction mixture to a temperature typically ranging from 80°C to reflux for several hours.[6] Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution (e.g., saturated NaHCO₃) and extract the product with an organic solvent like ethyl acetate.[6]
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).[6]
-
Concentrate the solution in vacuo, and purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-1-Boc-pyrrole product.[6]
-
Conclusion
1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid is a strategically important synthetic intermediate. Its straightforward synthesis and its utility in robust C-C bond-forming reactions, particularly the Suzuki-Miyaura coupling, make it an indispensable tool for medicinal chemists and researchers in drug development. The ability to readily introduce the 3-substituted pyrrole moiety allows for the efficient exploration of chemical space and the construction of novel compounds with potential therapeutic applications. As the demand for complex heterocyclic molecules grows, the importance of versatile building blocks like 1-(tert-butoxycarbonyl)pyrrole-3-boronic acid will continue to increase.
References
- 1. 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid | C9H14BNO4 | CID 18450544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 7. www1.udel.edu [www1.udel.edu]
